molecular formula C15H24O B14564301 3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one CAS No. 61800-48-4

3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one

Cat. No.: B14564301
CAS No.: 61800-48-4
M. Wt: 220.35 g/mol
InChI Key: QUYUTZDTWSGUOH-UHFFFAOYSA-N
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Description

3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone functional group. This compound is notable for its unique structure, which includes an ethyloctenyl side chain attached to the cyclopentenone ring.

Preparation Methods

The synthesis of 3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one can be achieved through various synthetic routes. One common method involves the elimination of α-bromo-cyclopentanone using lithium carbonate, followed by Claisen condensation, decarboxylation, and isomerization cascades of unsaturated diesters . Another approach is the acid-catalyzed dehydration of cyclopentanediols, which affords cyclopentenone . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.

Chemical Reactions Analysis

3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one undergoes various chemical reactions typical of α-β unsaturated ketones. These include:

Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted cyclopentenones and cyclohexene derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one involves its reactivity as an α-β unsaturated ketone. The compound can undergo nucleophilic conjugate addition, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is facilitated by the electron-withdrawing nature of the ketone group, which makes the β-carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

3-(2-Ethyloct-1-EN-1-YL)cyclopent-2-EN-1-one can be compared with other cyclopentenones such as:

The uniqueness of this compound lies in its specific ethyloctenyl side chain, which can impart different chemical and biological properties compared to other cyclopentenones.

Properties

CAS No.

61800-48-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

3-(2-ethyloct-1-enyl)cyclopent-2-en-1-one

InChI

InChI=1S/C15H24O/c1-3-5-6-7-8-13(4-2)11-14-9-10-15(16)12-14/h11-12H,3-10H2,1-2H3

InChI Key

QUYUTZDTWSGUOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC(=O)CC1)CC

Origin of Product

United States

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